5-Decyne

Description

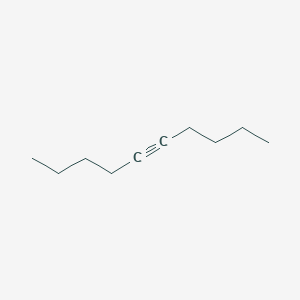

Structure

3D Structure

Properties

IUPAC Name |

dec-5-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBQJUFCNOLNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173038 | |

| Record name | 5-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-46-7 | |

| Record name | 5-Decyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DECYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G1AII0AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

5-Decyne: A Comprehensive Technical Overview of Physical Properties and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties and spectral data of 5-decyne (CAS No. 1942-46-7). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for the cited spectroscopic techniques are also provided.

Physical Properties

5-Decyne, a symmetrical internal alkyne, presents as a colorless liquid at room temperature. Its fundamental physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [1] |

| Boiling Point | 177-178 °C | |

| Melting Point | -73 °C | |

| Density | 0.766 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4340 |

Spectral Data

The following sections provide key spectral data for 5-decyne, crucial for its identification and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-decyne is relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.91 | Triplet | 6H | C1-H₃, C10-H₃ |

| 1.38 | Sextet | 4H | C2-H₂, C9-H₂ |

| 1.49 | Quintet | 4H | C3-H₂, C8-H₂ |

| 2.12 | Triplet | 4H | C4-H₂, C7-H₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 5-decyne shows five distinct signals, consistent with its symmetrical structure.

| Chemical Shift (δ) ppm | Assignment |

| 13.6 | C1, C10 |

| 18.9 | C4, C7 |

| 22.1 | C2, C9 |

| 31.4 | C3, C8 |

| 80.5 | C5, C6 |

Infrared (IR) Spectroscopy

The IR spectrum of 5-decyne is characterized by the absence of a terminal C-H stretch and the presence of a weak C≡C stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H stretch (sp³) |

| 2933 | Strong | C-H stretch (sp³) |

| 2872 | Strong | C-H stretch (sp³) |

| 2270 | Weak | C≡C stretch (internal alkyne) |

| 1466 | Medium | C-H bend (CH₂) |

| 1378 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5-decyne shows a molecular ion peak and a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 138 | 15 | [M]⁺ (Molecular Ion) |

| 109 | 25 | [M - C₂H₅]⁺ |

| 95 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 81 | 85 | [M - C₄H₉]⁺ |

| 67 | 70 | [C₅H₇]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-decyne (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H) is used.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon environment. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.

Data Processing: The raw free induction decay (FID) signal is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like 5-decyne, a thin film is prepared by placing one or two drops of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an organic compound like 5-decyne using the spectroscopic methods described.

Caption: General workflow for spectroscopic characterization of 5-decyne.

References

An In-Depth Technical Guide to the Synthesis of 5-Decyne from 1-Pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-decyne, a symmetrical internal alkyne, from the terminal alkyne 1-pentyne (B49018). The primary method detailed is the alkylation of an acetylide anion, a robust and widely utilized strategy in organic synthesis for the formation of carbon-carbon bonds. This document outlines the core chemical principles, a detailed experimental protocol, and the logical workflow of the synthesis.

Core Principles: The Alkylation of Terminal Alkynes

The synthesis of 5-decyne from 1-pentyne is a classic example of nucleophilic substitution, proceeding through a two-step mechanism. This method leverages the enhanced acidity of the terminal proton on an sp-hybridized carbon of 1-pentyne.

-

Deprotonation and Acetylide Formation: 1-pentyne is treated with a strong base, most commonly sodium amide (NaNH₂) in liquid ammonia (B1221849). The amide anion is a powerful base, capable of deprotonating the terminal alkyne to form a sodium pentynide salt. This salt exists as a highly nucleophilic pentynide anion.[1]

-

Nucleophilic Substitution (S(_N)2 Reaction): The generated pentynide anion then acts as a nucleophile, attacking an electrophilic carbon source. In this synthesis, 1-bromopentane (B41390) serves as the electrophile. The pentynide anion attacks the carbon atom bonded to the bromine, displacing the bromide ion in a concerted S(_N)2 reaction. This results in the formation of a new carbon-carbon bond and yields the final product, 5-decyne.[1]

The overall reaction is highly effective for primary alkyl halides like 1-bromopentane. Secondary and tertiary halides are more likely to undergo elimination reactions as a competing pathway.

Experimental Workflow and Signaling Pathway

The logical progression of the synthesis is straightforward, moving from the activation of the alkyne to the final bond formation.

Caption: Synthetic workflow for 5-decyne from 1-pentyne.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the alkylation of terminal alkynes. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Sodium Amide (NaNH₂) | 39.01 | 4.3 g | 110 | 1.1 |

| Liquid Ammonia (NH₃) | 17.03 | ~150 mL | - | - |

| 1-Pentyne | 68.12 | 6.8 g (9.8 mL) | 100 | 1.0 |

| 1-Bromopentane | 151.04 | 15.1 g (12.1 mL) | 100 | 1.0 |

| Diethyl Ether (anhydrous) | 74.12 | As needed | - | - |

| Saturated NH₄Cl (aq) | - | ~100 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Dry ice/acetone condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

Step 1: Formation of Sodium Pentynide

-

Set up a 500-mL, three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser.

-

In a well-ventilated hood, condense approximately 150 mL of anhydrous ammonia into the flask.

-

To the stirred liquid ammonia, cautiously add 4.3 g (110 mmol) of sodium amide in small portions. A catalytic amount of ferric nitrate (B79036) can be added to initiate the formation of the amide from sodium, if starting from the metal.

-

Once the sodium amide has dissolved, add 6.8 g (100 mmol) of 1-pentyne dropwise via the dropping funnel over 30 minutes.

-

Allow the resulting mixture to stir for one hour to ensure the complete formation of the sodium pentynide salt.

Step 2: Alkylation with 1-Bromopentane

-

To the stirred solution of sodium pentynide, add 15.1 g (100 mmol) of 1-bromopentane dropwise from the dropping funnel over a period of 45-60 minutes. Maintain a gentle reflux of the ammonia throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours, allowing the ammonia to slowly evaporate.

-

Once the ammonia has evaporated, cautiously add 100 mL of anhydrous diethyl ether to the reaction flask.

Step 3: Work-up and Purification

-

Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with saturated brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude 5-decyne can be purified by fractional distillation to yield the final product.

Expected Yield and Physical Properties:

| Property | Value |

| Theoretical Yield | 13.8 g |

| Typical Reported Yield | 70-80% |

| Boiling Point | 177 °C |

| Density | 0.766 g/mL at 25 °C |

| Molar Mass | 138.25 g/mol |

Logical Relationships in Synthesis

The success of this synthesis hinges on several key relationships between reagents and conditions.

Caption: Key relationships influencing the 5-decyne synthesis pathway.

This guide provides the essential theoretical and practical knowledge for the successful synthesis of 5-decyne from 1-pentyne. Adherence to the outlined procedures and safety precautions is paramount for achieving a high yield of the desired product.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Decyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decyne (C₁₀H₁₈) is a symmetrical internal alkyne characterized by a carbon-carbon triple bond located at the fifth and sixth positions of a ten-carbon chain.[1] Its structure consists of two n-butyl groups attached to the sp-hybridized carbons of the alkyne functionality. This guide provides a comprehensive overview of the chemical structure and bonding of 5-decyne, incorporating theoretical principles and experimental spectroscopic data.

Molecular Structure and IUPAC Nomenclature

The systematic IUPAC name for this compound is dec-5-yne.[1] It is also commonly known as dibutylacetylene.[1] The molecule's symmetry plays a significant role in its spectroscopic properties.

Table 1: General Properties of 5-Decyne

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| IUPAC Name | Dec-5-yne |

| Synonyms | Dibutylacetylene, 5-Decyne |

| Molar Mass | 138.25 g/mol [1] |

| Density | 0.766 g/mL at 25 °C[1] |

| Boiling Point | 177 °C[1] |

Hybridization and Bonding

The chemical structure of 5-decyne is defined by the specific hybridization of its carbon atoms, which dictates the molecule's geometry and reactivity.

-

sp Hybridization: The carbon atoms at positions 5 and 6 (C5 and C6), which form the triple bond, are sp hybridized. This hybridization results from the mixing of one 2s and one 2p orbital to form two sp hybrid orbitals oriented 180° from each other. This linear arrangement leads to a straight section in the carbon chain around the triple bond. The remaining two 2p orbitals on each of these carbons overlap to form two pi (π) bonds, which, together with the sigma (σ) bond from the overlap of the sp hybrid orbitals, constitute the carbon-carbon triple bond.

-

sp³ Hybridization: The carbon atoms in the two butyl chains (C1-C4 and C7-C10) are all sp³ hybridized. This involves the mixing of one 2s and three 2p orbitals to form four sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.

The bonding in 5-decyne can be summarized as follows:

-

C≡C Triple Bond: Composed of one strong sigma (σ) bond and two weaker pi (π) bonds.

-

C-C Single Bonds: Sigma (σ) bonds formed by the overlap of sp-sp³ and sp³-sp³ hybrid orbitals.

-

C-H Single Bonds: Sigma (σ) bonds resulting from the overlap of carbon sp³ hybrid orbitals and hydrogen 1s orbitals.

Table 2: Typical Bond Lengths and Angles in Alkynes

| Bond | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C≡C | sp - sp | 1.20 | 180 |

| C-C (alkyne-alkyl) | sp - sp³ | 1.47 | - |

| C-C (alkyl) | sp³ - sp³ | 1.54 | 109.5 |

| C-H (alkyl) | sp³ - s | 1.09 | 109.5 |

Experimental Data and Spectroscopic Analysis

The theoretical structure of 5-decyne is confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 5-decyne provides evidence for the types of bonds present. As a symmetrical internal alkyne, the C≡C triple bond stretch is expected to be very weak or absent in the IR spectrum due to the minimal change in dipole moment during the vibration. The observed spectrum is dominated by the absorptions of the C-H bonds in the butyl groups.

Table 3: Experimental FT-IR Data for 5-Decyne

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H (sp³) asymmetric stretching |

| 2932 | Strong | C-H (sp³) asymmetric stretching |

| 2872 | Strong | C-H (sp³) symmetric stretching |

| 1466 | Medium | C-H (sp³) bending (scissoring) |

| 1378 | Medium | C-H (sp³) bending (methyl rock) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon and hydrogen framework of organic molecules. The symmetry of 5-decyne simplifies its NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-decyne displays three distinct signals corresponding to the protons on the butyl chains.

Table 4: Experimental ¹H NMR Data for 5-Decyne (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.13 | Triplet | 4H | -CH₂ -C≡ |

| 1.47 | Sextet | 4H | -CH₂ -CH₂-C≡ |

| 0.94 | Triplet | 6H | CH₃ -CH₂- |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 5-decyne shows five signals, consistent with its symmetrical structure.

Table 5: Experimental ¹³C NMR Data for 5-Decyne (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 80.5 | C ≡C |

| 31.5 | C H₂-CH₂-C≡ |

| 22.2 | C H₂-CH₃ |

| 18.9 | C H₂-C≡ |

| 13.6 | C H₃-CH₂- |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Mandatory Visualizations

Caption: Molecular Structure of 5-Decyne.

Experimental Protocols

FT-IR Spectroscopy of Neat Liquid

Objective: To obtain the infrared spectrum of liquid 5-decyne.

Methodology:

-

A small drop of neat (undiluted) 5-decyne is placed between two polished salt plates (typically NaCl or KBr).

-

The plates are carefully pressed together to form a thin liquid film.

-

The assembly is mounted in the sample holder of an FT-IR spectrometer.

-

A background spectrum of the empty salt plates is recorded.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of 5-decyne.

Methodology:

-

Approximately 5-10 mg of 5-decyne is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Fourier transformation of the FID yields the ¹H NMR spectrum.

-

For ¹³C NMR, a similar process is followed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Caption: General experimental workflow for spectroscopic analysis of 5-decyne.

References

An In-depth Technical Guide to 5-Decyne (CAS: 1942-46-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analytical characterization of 5-decyne. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this symmetrical alkyne.

Core Physicochemical Properties

5-Decyne, also known as dibutylacetylene, is a colorless liquid at room temperature.[1] It is an acyclic alkyne with a triple bond located at the fifth carbon position.[1] Its nonpolar nature renders it insoluble in water but soluble in common organic solvents.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5-decyne.

| Property | Value | Reference(s) |

| CAS Number | 1942-46-7 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₈ | [5][7][9][10] |

| Molecular Weight | 138.25 g/mol | [5][7][10][11] |

| Boiling Point | 177-178 °C | [5][6][12][13] |

| Melting Point | -73 °C | [6][12][13][14] |

| Density | 0.766 - 0.770 g/mL at 25 °C | [5][6][11][13] |

| Refractive Index (n²⁰/D) | 1.4330 - 1.4340 | [6][11][12] |

| Flash Point | 54 °C (129 °F) | [12] |

| Solubility | Not miscible in water | [2][3][4][13] |

Synthesis of 5-Decyne

A common and effective method for the synthesis of symmetrical internal alkynes such as 5-decyne is the alkylation of a terminal alkyne. A plausible and frequently cited route involves the deprotonation of a smaller terminal alkyne, such as 1-hexyne (B1330390), with a strong base to form an acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide.

Experimental Protocol: Synthesis of 5-Decyne from 1-Hexyne

This protocol describes a representative procedure for the synthesis of 5-decyne starting from 1-hexyne and 1-bromobutane.

Materials:

-

1-Hexyne

-

Sodium amide (NaNH₂) in liquid ammonia (B1221849) or n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler is assembled. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Formation of the Acetylide: 1-Hexyne is dissolved in an anhydrous solvent (e.g., THF) in the reaction flask and cooled in an ice bath or dry ice/acetone bath. A strong base, such as a solution of sodium amide in liquid ammonia or n-butyllithium in hexanes, is added dropwise from the dropping funnel to the stirred solution of 1-hexyne. The reaction mixture is stirred for a period to ensure complete formation of the sodium or lithium hexynide.

-

Alkylation: 1-Bromobutane is added dropwise to the acetylide solution at a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude 5-decyne is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.

Purification

Fractional distillation is the primary method for purifying 5-decyne from unreacted starting materials and byproducts.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle and magnetic stirrer with a stir bar or boiling chips

Procedure:

-

The crude 5-decyne is placed in the round-bottom flask with a stir bar or boiling chips.

-

The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

The mixture is heated gently. As the temperature rises, the vapor will begin to move up the fractionating column.

-

The temperature should be carefully monitored. The fraction that distills at a constant temperature corresponding to the boiling point of 5-decyne (177-178 °C at atmospheric pressure) is collected in the receiving flask. Fractions distilling at lower or higher temperatures are collected separately as impurities.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the synthesized 5-decyne.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of 5-decyne and to identify any volatile impurities.

Experimental Protocol:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C and held for 5 minutes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split injection with a high split ratio (e.g., 100:1).

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Data Analysis: The retention time of the major peak is compared to a standard if available. The mass spectrum is analyzed for the molecular ion peak (m/z 138) and characteristic fragmentation patterns of an alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of 5-decyne.

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of purified 5-decyne is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Expected Signals: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the butyl group protons.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 128 or more for good signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Expected Signals: The spectrum will show characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the butyl chains.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in 5-decyne, particularly the carbon-carbon triple bond.

Experimental Protocol:

-

Sample Preparation: A drop of the neat liquid 5-decyne is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

-

Acquisition Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Analysis: The spectrum is analyzed for the presence of a weak characteristic absorption band for the internal C≡C triple bond stretch, typically in the region of 2260-2190 cm⁻¹. The spectrum will also show strong C-H stretching and bending vibrations for the alkyl chains.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkyne, 5-decyne is not known to be involved in any specific biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis. Any biological activity would likely be related to its properties as a nonpolar organic solvent, and it should be handled with appropriate safety precautions in a laboratory setting.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. chembam.com [chembam.com]

- 3. vlab.amrita.edu [vlab.amrita.edu]

- 4. Solved 5-Starting with 1-Hexyne, How would you prepare 5 | Chegg.com [chegg.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. youtube.com [youtube.com]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. Purification [chem.rochester.edu]

- 14. process-nmr.com [process-nmr.com]

An In-depth Technical Guide to Dibutylacetylene: Isomers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibutylacetylene, a term that encompasses a group of alkynes with the chemical formula C₁₀H₁₈. Due to the various possible arrangements of the butyl groups, "dibutylacetylene" can refer to several distinct molecules, each with unique structural and chemical properties. This document will focus on the four primary isomers: di-n-butylacetylene, diisobutylacetylene, di-sec-butylacetylene, and di-tert-butylacetylene.

IUPAC Nomenclature and Synonyms

The ambiguous common name "dibutylacetylene" necessitates the use of precise IUPAC nomenclature to distinguish between its isomers. Each isomer's structure dictates its systematic name, as detailed below.

| Common Name | IUPAC Name | Synonyms |

| Di-n-butylacetylene | 5-Decyne | Dibutylethyne, 1,2-Dibutylacetylene[1][2] |

| Diisobutylacetylene | 2,7-Dimethyl-4-octyne | - |

| Di-sec-butylacetylene | 3,6-Dimethyl-4-octyne | - |

| Di-tert-butylacetylene | 2,2,5,5-Tetramethyl-3-hexyne | Di-tert-butylethyne |

Physicochemical Properties

The structural differences between the dibutylacetylene isomers significantly influence their physical and chemical properties. A summary of key quantitative data is presented in the following table for easy comparison.

| Property | Di-n-butylacetylene (5-Decyne) | Diisobutylacetylene (2,7-Dimethyl-4-octyne) | Di-sec-butylacetylene (3,6-Dimethyl-4-octyne) | Di-tert-butylacetylene (2,2,5,5-Tetramethyl-3-hexyne) |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol [2] | 138.25 g/mol [3] | 138.25 g/mol [4] | 138.25 g/mol |

| Boiling Point | 177 °C[2] | Not available | Not available | 136-137 °C |

| Density | 0.766 g/mL at 25 °C[2] | Not available | Not available | 0.769 g/mL at 20 °C |

| Melting Point | Not available | Not available | Not available | 12-14 °C |

| Refractive Index | 1.434 at 20 °C | Not available | Not available | 1.427 at 20 °C |

Experimental Protocols for Synthesis

The synthesis of dialkylacetylenes such as the isomers of dibutylacetylene can be achieved through several established organic chemistry methodologies. The two most common approaches are the alkylation of a smaller alkyne and the dehydrohalogenation of a dihaloalkane. Below are detailed, representative protocols for the synthesis of each isomer.

Synthesis of Di-n-butylacetylene (5-Decyne) via Alkylation of Acetylene (B1199291)

This method involves the stepwise alkylation of acetylene with an n-butyl halide.

Reaction Scheme:

Caption: Synthesis of 5-Decyne via double alkylation of acetylene.

Materials:

-

Acetylene gas

-

Sodium amide (NaNH₂) in liquid ammonia

-

n-Butyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, prepare a solution of sodium amide in liquid ammonia.

-

Bubble acetylene gas through the solution until the formation of a white precipitate of sodium acetylide is complete.

-

Slowly add one equivalent of n-butyl bromide in anhydrous diethyl ether to the reaction mixture. Stir for 2 hours.

-

To the resulting solution of 1-hexyne, add a second equivalent of sodium amide to form sodium hexynide.

-

Slowly add a second equivalent of n-butyl bromide and allow the reaction to proceed for another 3 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation to yield 5-decyne.

Synthesis of Diisobutylacetylene (2,7-Dimethyl-4-octyne) via Dehydrohalogenation

This route involves the creation of the alkyne triple bond through the elimination of hydrogen halides from a suitable dihaloalkane.

Reaction Scheme:

Caption: Synthesis of 2,7-Dimethyl-4-octyne via dehydrohalogenation.

Materials:

-

2,7-dimethyl-4-octene (can be synthesized from isovaleraldehyde)

-

Bromine (Br₂)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Dichloromethane

Procedure:

-

Synthesize the precursor 4,5-dibromo-2,7-dimethyloctane by the bromination of 2,7-dimethyl-4-octene in dichloromethane.

-

In a round-bottom flask, dissolve the 4,5-dibromo-2,7-dimethyloctane in ethanol.

-

Add a concentrated solution of potassium hydroxide in ethanol to the flask.

-

Heat the mixture under reflux for 4 hours to effect the double dehydrobromination.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic extract with water and brine, then dry over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure and purify the resulting diisobutylacetylene by vacuum distillation.

Role in Signaling Pathways and Drug Development

While there is no specific literature detailing the involvement of dibutylacetylene isomers in defined signaling pathways, the alkyne functional group is of significant interest to researchers in drug discovery and chemical biology.

Alkynes as Pharmacophores

The carbon-carbon triple bond can be found in a number of approved drugs and natural products with diverse biological activities.[] For instance, the antifungal agent Terbinafine and the antiretroviral drug Efavirenz both contain an alkyne moiety.[] The rigidity and linearity of the alkyne group can be exploited to correctly orient other functional groups for optimal interaction with a biological target. The incorporation of an alkynyl group can also enhance metabolic stability and improve pharmacokinetic profiles.[6]

Caption: The multifaceted role of alkynes in modern drug discovery.

Alkynes in Bioorthogonal Chemistry

Terminal alkynes are key players in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry.[7] This allows for the labeling and visualization of biomolecules in living systems without interfering with native biological processes.[8][9] While the internal triple bond of the dibutylacetylene isomers prevents their direct use in standard click chemistry, the broader context of alkyne reactivity highlights their potential as scaffolds for more complex, biologically active molecules.

Caption: The fundamental reaction of bioorthogonal "click" chemistry.

References

- 1. CAS 1942-46-7: 5-Decyne | CymitQuimica [cymitquimica.com]

- 2. 5-Decyne - Wikipedia [en.wikipedia.org]

- 3. 4-Octyne, 2,7-dimethyl | C10H18 | CID 529294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,6-Dimethyl-4-octyne | C10H18 | CID 13485082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Decyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 5-decyne, a symmetrical alkyne used in various chemical research and synthesis applications.

Core Properties of 5-Decyne

5-decyne, also known as dibutylacetylene, is an organic compound classified as an alkyne.[1] Its structure features a ten-carbon chain with a triple bond located at the fifth carbon, making it a symmetrical molecule.[1] This symmetry and the reactivity of the alkyne functional group make it a useful building block in organic synthesis.

Molecular Formula and Weight

The fundamental properties of 5-decyne are summarized below. The molecular formula is C₁₀H₁₈, and its molar mass is approximately 138.25 g/mol .[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | PubChem[2] |

| Molar Mass | 138.254 g·mol⁻¹ | Wikipedia[1] |

| CAS Number | 1942-46-7 | NIST[3] |

| IUPAC Name | Dec-5-yne | PubChem[2] |

| Synonyms | Dibutylethyne, Dibutylacetylene | Wikipedia[1], NIST[3] |

Physical and Chemical Properties

5-decyne is a flammable liquid and vapor.[2] Key physical properties are detailed in the table below.

| Property | Value | Conditions | Source |

| Density | 0.766 g/mL | 25 °C | Wikipedia[1], ChemicalBook[4] |

| Boiling Point | 177 °C (450 K) | Standard Pressure | Wikipedia[1] |

| Melting Point | 196 K (-77 °C) | Standard Pressure | NIST[3] |

| Refractive Index | 1.4340 | 20 °C | ChemicalBook[4] |

| Solubility | Not miscible in water | ChemicalBook[4] |

Applications in Research and Development

Due to its chemical structure, 5-decyne serves as an intermediate in various organic syntheses.[4] Alkynes are valuable precursors for the construction of more complex molecules, which is a foundational aspect of drug discovery and development.[5] The process of creating new therapeutic entities often involves the synthesis of novel organic molecules where compounds like 5-decyne can be utilized.[5]

While 5-decyne itself is not typically a final drug product, its derivatives are explored in medicinal chemistry. The rigid structure of the alkyne group can be used to control the conformation of a molecule, which is critical for its interaction with biological targets. The synthesis of complex dienes, for example, can be achieved using alkyne precursors.[6]

The modern drug discovery pipeline relies on the ability to synthesize a diverse range of small molecules for screening and optimization.[5] The use of versatile building blocks is therefore essential. The "fit-for-purpose" approach in early drug development, which prioritizes speed and efficiency, often relies on established chemical routes using known starting materials to generate novel compounds for initial testing.[7]

Experimental Protocols: Synthesis of Symmetrical Alkynes

The synthesis of symmetrical alkynes like 5-decyne can be achieved through various methods. A common approach involves the alkylation of acetylene (B1199291) or a smaller terminal alkyne. For instance, 5-decyne can be prepared from 1-pentyne (B49018).

Illustrative Protocol: Synthesis of 5-Decyne from 1-Pentyne

This protocol describes a general two-step process for synthesizing a symmetrical alkyne from a smaller terminal alkyne.

Step 1: Deprotonation of 1-Pentyne

-

In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-pentyne (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium pentynilide.

Step 2: Alkylation with a Butyl Halide

-

To the solution of lithium pentynilide, slowly add 1-bromobutane (B133212) (1.0 equivalent).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with a non-polar organic solvent, such as diethyl ether or hexanes (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield pure 5-decyne.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of 5-decyne as described in the protocol above.

Caption: Synthesis of 5-decyne from 1-pentyne.

References

- 1. 5-Decyne - Wikipedia [en.wikipedia.org]

- 2. 5-Decyne | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Decyne [webbook.nist.gov]

- 4. 5-DECYNE | 1942-46-7 [chemicalbook.com]

- 5. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pharmtech.com [pharmtech.com]

Spectroscopic Analysis of 5-Decyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the internal alkyne, 5-decyne. The information herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical.

Predicted Spectroscopic Data

Due to the unavailability of experimentally derived public data, the following NMR and IR data have been generated using validated computational prediction tools. These predictions offer a reliable estimation of the spectroscopic characteristics of 5-decyne.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 5-decyne in deuterated chloroform (B151607) (CDCl₃) as a solvent is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 / C10 | 13.9 |

| C2 / C9 | 22.5 |

| C3 / C8 | 31.8 |

| C4 / C7 | 19.1 |

| C5 / C6 | 80.5 |

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-decyne in CDCl₃ is detailed in the following table. Chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hertz (Hz).

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 / H10 | 0.92 | Triplet | 7.3 |

| H2 / H9 | 1.45 | Sextet | 7.4 |

| H3 / H8 | 1.38 | Sextet | 7.5 |

| H4 / H7 | 2.14 | Triplet | 7.1 |

Predicted IR Spectroscopy Data

The characteristic infrared absorption bands predicted for 5-decyne are presented below. The position of the absorption is given in wavenumbers (cm⁻¹).

| Functional Group | Vibration Mode | Predicted Position (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C≡C | Stretching | 2100 - 2260 | Weak to Medium |

| C-H (sp³) | Bending | 1375 - 1470 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkyne samples like 5-decyne.

¹³C and ¹H NMR Spectroscopy

Objective: To obtain high-resolution ¹³C and ¹H NMR spectra of 5-decyne.

Materials:

-

5-decyne sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Ensure the 5 mm NMR tube is clean and dry.

-

Accurately weigh approximately 10-20 mg of the 5-decyne sample directly into the NMR tube.

-

Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the NMR tube.

-

Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Set the number of scans (e.g., 8-16 scans for a concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Spectrum Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 100 ppm for 5-decyne).

-

Set the number of scans (e.g., 128 or more, as ¹³C has a low natural abundance).

-

Set the relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both spectra.

-

For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

-

Pick and list the peaks for both spectra.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid 5-decyne.

Materials:

-

5-decyne sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

Pipettes

-

Acetone (B3395972) or other suitable volatile solvent for cleaning.

-

Lens tissue.

Procedure (using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe gently with a lens tissue. Avoid contact with water.

-

Using a clean pipette, place one to two drops of the liquid 5-decyne sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

-

Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleanup:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

After analysis, carefully separate the salt plates.

-

Clean the plates with a suitable dry solvent (e.g., acetone) and lens tissue.

-

Store the clean, dry plates in a desiccator.

-

Visualization of Spectroscopic Features

The following diagram illustrates the logical relationship between the structural components of 5-decyne and their expected spectroscopic signals.

Caption: Structure-Spectra Correlations for 5-Decyne.

Mass spectrometry fragmentation of 5-decyne

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Decyne

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-decyne. 5-Decyne (C₁₀H₁₈) is a symmetrical internal alkyne, and understanding its fragmentation behavior is crucial for its identification and for the structural elucidation of related compounds in complex matrices. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and provides a detailed experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize mass spectrometry for molecular analysis.

Molecular Properties of 5-Decyne

5-Decyne, also known as dibutylacetylene, is a ten-carbon internal alkyne. Its symmetrical structure influences its fragmentation pattern.

-

Molecular Formula: C₁₀H₁₈[1]

-

Molecular Weight: 138.25 g/mol [1]

-

Structure: CH₃CH₂CH₂CH₂-C≡C-CH₂CH₂CH₂CH₃

-

CAS Registry Number: 1942-46-7[1]

Electron Ionization Mass Spectrometry of Alkynes

Under electron ionization (EI), a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[2] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions.[3] For internal alkynes like 5-decyne, fragmentation is typically initiated at the triple bond, which is a region of high electron density. The most common fragmentation pathway involves cleavage of the C-C bond alpha to the triple bond, which leads to the formation of a resonance-stabilized propargyl-type cation.

Core Fragmentation Pathway of 5-Decyne

The mass spectrum of 5-decyne is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺˙ at m/z 138). The primary fragmentation mechanism is the cleavage of the C4-C5 or C6-C7 bond (alpha-cleavage relative to the triple bond), which is symmetrical in this molecule. This cleavage results in the formation of a stable, substituted propargyl cation and a butyl radical.

The major fragmentation steps are as follows:

-

Ionization: 5-decyne is ionized to form the molecular ion, C₁₀H₁₈⁺˙, with a mass-to-charge ratio (m/z) of 138.

-

Alpha-Cleavage: The molecular ion undergoes cleavage at the C4-C5 bond, losing a butyl radical (•C₄H₉) to form a resonance-stabilized heptynyl cation ([C₆H₉]⁺) at m/z 95. This is often a prominent peak.

-

Secondary Fragmentation: The initial fragments can undergo further cleavage. For example, the loss of ethene (C₂H₄) from the [C₆H₉]⁺ ion can lead to the formation of a [C₄H₅]⁺ ion at m/z 53. Other significant fragments are observed at m/z 67, 55, and 41, resulting from various rearrangements and subsequent fragmentations of the larger ions.

Caption: Proposed fragmentation pathway of 5-decyne under EI-MS.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 5-decyne shows several characteristic peaks. The relative intensities of these peaks are crucial for identification. The data below is derived from the NIST Mass Spectrometry Data Center.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 138 | [C₁₀H₁₈]⁺˙ (Molecular Ion) | 5 |

| 95 | [C₇H₁₁]⁺ | 35 |

| 81 | [C₆H₉]⁺ | 60 |

| 67 | [C₅H₇]⁺ | 100 (Base Peak) |

| 55 | [C₄H₇]⁺ | 70 |

| 41 | [C₃H₅]⁺ | 85 |

| 29 | [C₂H₅]⁺ | 40 |

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of 5-decyne using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Prepare a stock solution of 5-decyne at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Perform serial dilutions to prepare working standards and quality control samples at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Transfer 1 mL of each sample into a 2 mL autosampler vial and cap securely.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 20 to 200.

-

Solvent Delay: 3 minutes.

-

Data Analysis

-

Integrate the chromatographic peaks for 5-decyne and its characteristic fragment ions.

-

Identify 5-decyne by comparing its retention time and mass spectrum with a known standard.

-

Confirm the fragmentation pattern by comparing the acquired mass spectrum with a library spectrum, such as the one from the NIST database.

Caption: A typical experimental workflow for the GC-MS analysis of 5-decyne.

Conclusion

The mass spectrometry fragmentation of 5-decyne is dominated by alpha-cleavage to the alkyne functional group, leading to the formation of a characteristic resonance-stabilized C₇H₁₁⁺ ion at m/z 95 and a base peak at m/z 67, corresponding to the C₅H₇⁺ ion. The presented quantitative data and fragmentation pathway provide a robust fingerprint for the confident identification of 5-decyne in various analytical applications. The detailed GC-MS protocol offers a reliable method for the separation and analysis of this and similar volatile hydrocarbons, which is of significant value to researchers in organic chemistry, environmental analysis, and drug development.

References

Thermodynamic Profile of 5-Decyne: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-decyne (CAS RN: 1942-46-7), a symmetrical alkyne of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource of key thermodynamic data, detailed experimental methodologies, and relevant reaction pathways.

Core Thermodynamic Properties

The thermodynamic properties of 5-decyne are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key experimentally determined and estimated thermodynamic data for 5-decyne in its standard state (298.15 K and 1 bar).

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation

| Thermodynamic Property | Value | Units | State | Source / Method |

| Standard Enthalpy of Formation (ΔfH°) | 18.7 ± 3.3 | kJ/mol | Gas | Experimental (Combustion Calorimetry) |

| Standard Molar Entropy (S°) | 488.54 | J/mol·K | Gas | Estimated (Benson Group Contribution Method) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 235.8 | kJ/mol | Gas | Calculated (ΔG° = ΔH° - TΔS°) |

Table 2: Physical and Thermochemical Properties

| Property | Value | Units | Source / Method |

| Molecular Weight | 138.25 | g/mol | - |

| Normal Boiling Point (Tboil) | 453 | K | Experimental |

| Normal Melting Point (Tfus) | 196 - 200 | K | Experimental |

| Enthalpy of Vaporization (ΔvapH) | 45.5 | kJ/mol | Experimental |

| Enthalpy of Fusion (ΔfusH) | Data not available | kJ/mol | - |

Table 3: Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |

| 288.31 | Value not explicitly available in search results | Cheméo |

| 302.76 | Value not explicitly available in search results | Cheméo |

| 316.63 | Value not explicitly available in search results | Cheméo |

Experimental Protocols

The experimental determination of the thermodynamic properties of 5-decyne relies on established calorimetric and analytical techniques. Below are detailed methodologies representative of those used to obtain the data presented.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation of 5-decyne is typically determined indirectly through combustion calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass, and the temperature change of the water is precisely measured.

Apparatus:

-

Bomb Calorimeter: A high-strength stainless steel vessel with an internal platinum lining to resist corrosion.

-

Ignition System: Platinum fuse wire connected to an electrical source to initiate combustion.

-

Calorimeter Jacket: A water-filled container surrounding the bomb, equipped with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).

-

Stirrer: To ensure uniform temperature distribution in the water bath.

Procedure:

-

A weighed sample of 5-decyne (typically encapsulated in a thin-walled glass ampule or absorbed onto a combustible material of known heat of combustion) is placed in a crucible inside the bomb.

-

A known length of platinum fuse wire is positioned to be in contact with the sample.

-

A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in the water-filled calorimeter jacket, and the initial temperature of the water is recorded after thermal equilibrium is reached.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid) under identical conditions.

-

The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then determined using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Estimation of Standard Molar Entropy (Benson Group Contribution Method)

In the absence of experimental data, the standard molar entropy (S°) of 5-decyne can be estimated with reasonable accuracy using group contribution methods, such as the Benson group increment theory.

Principle: This method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups. Each group's contribution is empirically derived from experimental data of a wide range of compounds.

Procedure for 5-Decyne (C₁₀H₁₈):

-

Decomposition into Groups: The molecular structure of 5-decyne is broken down into its fundamental groups:

-

2 x [C-(H)₃(C)] - Methyl groups

-

4 x [C-(H)₂(C)₂] - Methylene groups

-

2 x [C-(H)₂(C)(C≡)] - Methylene groups adjacent to the triple bond

-

2 x [C-(C)(C≡)] - Carbons of the triple bond

-

-

Summation of Group Contributions: The tabulated standard entropy values for each of these groups are summed.

-

Symmetry Correction: A correction is applied based on the molecule's symmetry number (σ). For 5-decyne, which has a plane of symmetry, the symmetry number is 2. The correction is given by -R·ln(σ), where R is the ideal gas constant.

Chemical Synthesis and Reactions

Synthesis of 5-Decyne

5-Decyne is a symmetrical alkyne and can be synthesized from a smaller terminal alkyne, such as 1-hexyne, through alkylation.

Caption: Synthesis of 5-Decyne from 1-Hexyne.

Hydrogenation of 5-Decyne

The triple bond of 5-decyne can be fully hydrogenated to the corresponding alkane, decane, in the presence of a metal catalyst.

Caption: Hydrogenation of 5-Decyne to Decane.

This technical guide serves as a foundational resource for understanding the thermodynamic properties of 5-decyne. The provided data and methodologies are essential for accurate modeling and prediction of its behavior in various chemical applications.

The Reactivity of the Triple Bond in 5-Decyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the triple bond in 5-decyne, a symmetrical internal alkyne. 5-Decyne serves as a valuable model substrate for understanding the chemical transformations of internal alkynes, which are important structural motifs in organic synthesis, materials science, and medicinal chemistry. This document details key reactions, presents quantitative data in structured tables, provides representative experimental protocols, and visualizes reaction mechanisms and workflows using Graphviz diagrams.

Physicochemical Properties of 5-Decyne

5-Decyne, also known as dibutylacetylene, is a colorless liquid with the molecular formula C₁₀H₁₈.[1][2] Its symmetrical structure, with a butyl group on each side of the carbon-carbon triple bond, influences its reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [2] |

| Molecular Weight | 138.25 g/mol | |

| CAS Number | 1942-46-7 | |

| Density | 0.766 g/mL at 25 °C | |

| Boiling Point | 177 °C | [1] |

| Refractive Index (n20/D) | 1.4340 | |

| IUPAC Name | Dec-5-yne | [1] |

Key Reactions of the 5-Decyne Triple Bond

The electron-rich triple bond of 5-decyne is susceptible to a variety of chemical transformations, primarily addition reactions. Due to its symmetrical nature, the regioselectivity of these additions is not a concern, making it an ideal substrate for studying the stereochemistry of alkyne reactions.

Reduction Reactions

The triple bond of 5-decyne can be partially reduced to a double bond or fully reduced to a single bond, with the stereochemical outcome depending on the choice of reagents.

Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond, yielding cis-5-decene.[3][4] This method is highly stereoselective for the formation of Z-alkenes.[3]

The reduction of 5-decyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures produces trans-5-decene.[5][6] This dissolving metal reduction proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen atoms and the formation of the more thermodynamically stable E-alkene.[6][7] This reaction is a complementary method to Lindlar hydrogenation for accessing the opposite alkene isomer.[8]

Addition Reactions

The acid-catalyzed hydration of 5-decyne, typically in the presence of a mercury(II) salt catalyst, results in the addition of water across the triple bond to form an enol intermediate.[9][10] This enol rapidly tautomerizes to the more stable keto form, yielding 5-decanone (B1664179).[9] Due to the symmetry of 5-decyne, only one ketone product is possible.[11]

Oxidative Cleavage

Ozonolysis of 5-decyne, followed by an appropriate work-up, cleaves the triple bond.[12][13] In the presence of water or with an oxidative workup, the reaction yields two equivalents of pentanoic acid.[12][13] If a reductive workup is employed, the reaction can also lead to the formation of carboxylic acids.[14] This reaction is a powerful tool for structural elucidation and the synthesis of carboxylic acids.[15][16]

Quantitative Data Summary

The following tables summarize the key products and their known properties resulting from the reactions of 5-decyne.

Table 1: Products of 5-Decyne Reactions

| Starting Material | Reaction | Product | Product Molecular Formula | Product Molecular Weight ( g/mol ) |

| 5-Decyne | Partial Reduction (Lindlar's Catalyst) | cis-5-Decene | C₁₀H₂₀ | 140.27 |

| 5-Decyne | Partial Reduction (Na/NH₃) | trans-5-Decene | C₁₀H₂₀ | 140.27 |

| 5-Decyne | Hydration (H₂SO₄, HgSO₄) | 5-Decanone | C₁₀H₂₀O | 156.27 |

| 5-Decyne | Ozonolysis (O₃, H₂O) | Pentanoic Acid | C₅H₁₀O₂ | 102.13 |

Table 2: Spectroscopic Data of Key Compounds

| Compound | 1H NMR Data | 13C NMR Data | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |

| 5-Decyne | δ ~0.9 (t, 6H), ~1.4 (m, 8H), ~2.1 (m, 4H) | δ ~13.8, ~22.1, ~31.4, ~80.5 | ~2950, ~2870, ~2250 (C≡C stretch, weak) | 138 (M+), 95, 81, 67, 55, 41 |

| cis-5-Decene | δ ~0.9 (t, 6H), ~1.3 (m, 8H), ~2.0 (m, 4H), ~5.3 (m, 2H) | δ ~14.0, ~22.8, ~29.5, ~31.9, ~130.0 | ~3020, ~2950, ~2870, ~1655 (C=C stretch, weak), ~700 (C-H bend) | 140 (M+), 97, 83, 69, 55, 41 |

| trans-5-Decene | δ ~0.9 (t, 6H), ~1.3 (m, 8H), ~1.9 (m, 4H), ~5.4 (m, 2H) | δ ~14.0, ~22.9, ~32.4, ~35.0, ~130.5 | ~3020, ~2950, ~2870, ~1670 (C=C stretch, weak), ~965 (C-H bend) | 140 (M+), 97, 83, 69, 55, 41 |

| 5-Decanone | δ ~0.9 (t, 6H), ~1.3 (m, 4H), ~1.5 (m, 4H), ~2.4 (t, 4H) | δ ~13.9, ~22.4, ~26.2, ~42.5, ~211.5 | ~2950, ~2870, ~1715 (C=O stretch) | 156 (M+), 113, 85, 71, 57, 43 |

| Pentanoic Acid | δ ~0.9 (t, 3H), ~1.3 (m, 2H), ~1.6 (m, 2H), ~2.3 (t, 2H), ~11.5 (s, 1H) | δ ~13.7, ~22.3, ~26.8, ~34.0, ~180.8 | ~2960, ~2870, ~1710 (C=O stretch), ~3000-2500 (O-H stretch, broad) | 102 (M+), 73, 60, 45 |

Note: Spectroscopic data are approximate and may vary depending on the solvent and experimental conditions. Data compiled from NIST and PubChem databases.

Experimental Protocols

The following are representative experimental protocols for the key reactions of 5-decyne. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Partial Reduction of 5-Decyne to cis-5-Decene (Lindlar Hydrogenation)

Objective: To selectively reduce the triple bond of 5-decyne to a cis-double bond.

Materials:

-

5-Decyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Hexane (or another suitable solvent)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon filled with H₂)

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 5-decyne in hexane.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).

-

Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the product.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with hexane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude cis-5-decene.

-

Purify the product by distillation if necessary.

Partial Reduction of 5-Decyne to trans-5-Decene (Dissolving Metal Reduction)

Objective: To selectively reduce the triple bond of 5-decyne to a trans-double bond.

Materials:

-

5-Decyne

-

Sodium (Na) metal

-

Liquid ammonia (NH₃)

-

Dry ice/acetone bath

-

Dewar flask

-

Stirring apparatus

-

Ammonium (B1175870) chloride (for quenching)

-

Ether or pentane (B18724) (for extraction)

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense ammonia gas into the flask to the desired volume.

-

With vigorous stirring, add small pieces of sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[8]

-

Slowly add a solution of 5-decyne in a minimal amount of anhydrous ether to the sodium-ammonia solution.

-

Stir the reaction mixture at -78 °C for a specified time (typically 1-2 hours), monitoring the reaction by TLC or GC.

-

After the reaction is complete, quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in the fume hood.

-

Add water to the residue and extract the product with ether or pentane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Filter and concentrate the organic layer to obtain crude trans-5-decene.

-

Purify the product by distillation.

Hydration of 5-Decyne to 5-Decanone

Objective: To convert 5-decyne to 5-decanone via acid-catalyzed hydration.

Materials:

-

5-Decyne

-

Sulfuric acid (H₂SO₄)

-

Mercury(II) sulfate (HgSO₄)

-

Water

-

Methanol (B129727) or ethanol (B145695) (co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Sodium bicarbonate solution (for neutralization)

-

Ether (for extraction)

Procedure:

-